molecular formula C17H22N2O B1306312 (4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine CAS No. 435342-01-1

(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine

Cat. No.: B1306312
CAS No.: 435342-01-1
M. Wt: 270.37 g/mol
InChI Key: PFLIGGWMYMSVHX-UHFFFAOYSA-N
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Description

The compound (4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine is a novel organic compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan-2-carbaldehyde, but-3-en-1-amine, and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of (4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities with (4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine.

    Phenylamines: Other phenylamine derivatives, such as aniline and its substituted forms, also exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its combination of the furan ring and the but-3-enyl chain, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[1-(furan-2-ylmethylamino)but-3-enyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-6-17(18-13-16-7-5-12-20-16)14-8-10-15(11-9-14)19(2)3/h4-5,7-12,17-18H,1,6,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLIGGWMYMSVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389922, DTXSID501174312
Record name BAS 04444742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-00-0, 435342-01-1
Record name N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 04444742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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